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molecular formula C11H8BrF3N2 B1402297 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole CAS No. 1423161-91-4

5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole

Cat. No. B1402297
M. Wt: 305.09 g/mol
InChI Key: YYLXZEXBQRRRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012443B2

Procedure details

A round-bottom flask was charged with 1-bromo-2-iodo-4-(trifluoromethyl)benzene (5.00 g, 14.25 mmol; Combi-blocks, San Diego, Calif.), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (3.41 g, 16.39 mmol), potassium phosphate (6.05 g, 28.5 mmol) and Pd(dppf)Cl2CH2Cl2 (1.164 g, 1.425 mmol). The flask was flushed with Ar, and DMF (47.5 mL) was then added. The flask was sealed, heated to 60° C. for 12 h, and then stirred at room temperature for 48 h. The mixture was diluted with water and extracted with EtOAc (three times). The combined organics were washed with brine, dried and concentrated under a vacuum. The product was purified by chromatography using silica gel (0 to 100% EtOAc/Heptane) to yield 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (2.956 g, 9.69 mmol) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm=8.06 (td, J=0.7, 8.1 Hz, 1H), 7.86-7.73 (m, 2H), 7.53 (d, J=2.0 Hz, 1H), 6.41 (d, J=2.0 Hz, 1H), 3.64 (s, 3H); m/z (ESI) 305.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.05 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)Cl2CH2Cl2
Quantity
1.164 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1I.[CH3:13][N:14]1[C:18](B2OC(C)(C)C(C)(C)O2)=[CH:17][CH:16]=[N:15]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[C:18]1[N:14]([CH3:13])[N:15]=[CH:16][CH:17]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)I
Name
Quantity
3.41 g
Type
reactant
Smiles
CN1N=CC=C1B1OC(C)(C)C(C)(C)O1
Name
potassium phosphate
Quantity
6.05 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Pd(dppf)Cl2CH2Cl2
Quantity
1.164 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with Ar, and DMF (47.5 mL)
ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
The flask was sealed
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (three times)
WASH
Type
WASH
Details
The combined organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.69 mmol
AMOUNT: MASS 2.956 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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